molecular formula C7H6N2OS B1351038 2,1,3-Benzothiadiazol-5-ylmethanol CAS No. 89795-51-7

2,1,3-Benzothiadiazol-5-ylmethanol

Cat. No. B1351038
CAS RN: 89795-51-7
M. Wt: 166.2 g/mol
InChI Key: XJUBKVSCNJIWMB-UHFFFAOYSA-N
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Description

2,1,3-Benzothiadiazol-5-ylmethanol is a unique chemical compound with the empirical formula C7H6N2OS . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular weight of 2,1,3-Benzothiadiazol-5-ylmethanol is 166.20 . The SMILES string representation is OCc1ccc2nsnc2c1 .


Physical And Chemical Properties Analysis

2,1,3-Benzothiadiazol-5-ylmethanol is a solid at room temperature . It has a melting point of 61-63°C . The compound has a density of 1.466±0.06 g/cm3 .

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

  • Field : Material Science
  • Application : BT and its derivatives are used in the development of photoluminescent compounds for the molecular construction of OLEDs .
  • Method : The construction of molecules with the unit core of BT and its derivatives can usually improve the electronic properties of the resulting organic materials .
  • Results : The use of BT and its derivatives in OLEDs has led to improved electronic properties of these devices .

Organic Solar Cells

  • Field : Renewable Energy
  • Application : BT and its derivatives are used in the molecular construction of organic solar cells .
  • Method : The strong electron-withdrawing ability of BT and its derivatives is leveraged in the construction of molecules for organic solar cells .
  • Results : The use of BT and its derivatives in organic solar cells has led to improved electronic properties of these devices .

Organic Field-Effect Transistors (OFETs)

  • Field : Electronics
  • Application : BT and its derivatives are used in the molecular construction of OFETs .
  • Method : The strong electron-withdrawing ability of BT and its derivatives is leveraged in the construction of molecules for OFETs .
  • Results : The use of BT and its derivatives in OFETs has led to improved electronic properties of these devices .

Synergising Insecticides

  • Field : Agriculture
  • Application : 1,2,3-Benzothiadiazole has been claimed to synergise insecticides .
  • Method : The specific method of application is not mentioned in the source .
  • Results : Despite its potential, it has not been commercialised for this application .

Photovoltaic Materials

  • Field : Renewable Energy
  • Application : Benzo[d][1,2,3]thiadiazole (isoBTD) has higher values of E LUMO and energy band gap (Eg), which indicates high electron conductivity .
  • Method : The cross-coupling reactions of this dibromide and the highest yields of π-spacer–acceptor–π-spacer type compounds were obtained by means of the Stille reaction .
  • Results : A thorough selection of components in the designing of appropriate compounds with benzo[d][1,2,3]thiadiazole as an internal acceptor can lead to promising photovoltaic materials .

Ambipolar Charge Transport Properties

  • Field : Electronics
  • Application : When BBT is copolymerized with the DPP units, the resulting polymer, namely PBBT-R-DPP, showed significant ambipolar charge transport properties .
  • Method : The specific method of application is not mentioned in the source .
  • Results : The resulting polymer showed significant ambipolar charge transport properties with the electron mobility of 1.32 cm² V⁻¹ s⁻¹ and the hole mobility of 1.17 cm² V⁻¹ s⁻¹ .

Fungicide

  • Field : Agriculture
  • Application : The only derivative of 1,2,3-benzothiadiazole to have found significant use is the fungicide acibenzolar-S-methyl .
  • Method : The specific method of application is not mentioned in the source .
  • Results : Despite its potential, it has not been commercialised for this application .

Donor-Acceptor Materials for Organic Electronics

  • Field : Electronics
  • Application : Benzo[c][1,2,5]thiadiazole (BTD) is one of the most widely used acceptor heterocycles in producing donor-acceptor materials for organic electronics .
  • Method : The specific method of application is not mentioned in the source .
  • Results : The specific results or outcomes obtained are not mentioned in the source .

Photovoltaic Materials

  • Field : Renewable Energy
  • Application : A thorough selection of components in the designing of appropriate compounds with benzo[d][1,2,3]thiadiazole as an internal acceptor can lead to promising photovoltaic materials .
  • Method : The cross-coupling reactions of this dibromide and the highest yields of π-spacer–acceptor–π-spacer type compounds were obtained by means of the Stille reaction .
  • Results : The specific results or outcomes obtained are not mentioned in the source .

Safety And Hazards

2,1,3-Benzothiadiazol-5-ylmethanol is classified as a non-combustible solid . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn when handling this compound .

Future Directions

Benzothiadiazole and its derivatives, including 2,1,3-Benzothiadiazol-5-ylmethanol, have significant potential in the field of electronic materials . They are used in the development of photoluminescent compounds and are applicable for the molecular construction of organic light-emitting diodes, organic solar cells, and organic field-effect transistors . The global market size of 2,1,3-benzothiadiazol-5-ylmethanol is expected to grow in the future .

properties

IUPAC Name

2,1,3-benzothiadiazol-5-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2OS/c10-4-5-1-2-6-7(3-5)9-11-8-6/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJUBKVSCNJIWMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20379962
Record name 2,1,3-benzothiadiazol-5-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,1,3-Benzothiadiazol-5-ylmethanol

CAS RN

89795-51-7
Record name 2,1,3-Benzothiadiazole-5-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89795-51-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,1,3-benzothiadiazol-5-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Benzo[1,2,5]thiadiazole-5-carboxylic acid (2.00 g, 11.11 mmol) was dissolved in tetrahydrofuran (50 mL) and cooled to 0° C. To this was added triethylamine (1.80 mL, 12.87 mmol) followed by isobutylchloroformate (1.62 mL, 12.40 mmol) in a dropwise manner. The resulting slurry was stirred for a further 30 minutes at 0° C. and then filtered into a mixture of sodium borohydride (0.83 g, 21.84 mol) in ice water (20 mL). The resulting mixture was stirred at 0° C. for 30 minutes, evaporated to one quarter of its volume and then extracted with dichloromethane (3×50 mL). The organic phases were combined and then dried over sodium sulfate. This was followed by concentration under reduced pressure to provide the desired product as a white solid which was used without further purification (1.50 g, 81%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.8 mL
Type
reactant
Reaction Step Two
Quantity
1.62 mL
Type
reactant
Reaction Step Three
Quantity
0.83 g
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
20 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a suspension of lithium aluminum hydride (215 mg, 5.7 mmol) in diethyl ether (15 mL) at 0° C. was added methyl 2,1,3-benzothiadiazole-5-carboxylate (1.0 g, 5.2 mmol) in one portion. The reaction mixture was allowed to stir at 0° C. for 10 min, then at room temperature for 24 h. Ethyl acetate (30 mL) was added very slowly dropwise at 0° C. The reaction mixture was then added slowly to an aqueous solution of potassium sodium tartrate (30% w/v; 100 mL) and stirred for 2 h. The reaction mixture was diluted with 100 mL of ethyl acetate and the layers were separated. The aqueous layer was re-extracted with ethyl acetate (1×100 mL). The combined organic layers were dried (MgSO4), filtered and evaporated under reduced pressure. The crude product was purified by flash chromatography (silica gel, 25% ethyl acetate in petroleum ether) to give 2,1,3-benzothiadiazole-5-methanol (400 mg, 47% yield) as an orange solid.
Quantity
215 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

5-Bromomethylbenzo-2,1,3-thiadiazole (4.8 g) and calcium carbonate (10 g) were heated at reflux in 1:1 dioxane/water (120 mL) for 3 hours. The solvents were evaporated and the residue was partitioned between 2N hydrochloric acid and methylene 6 3 chloride. The organic layers were dried (magnesium sulfate), evaporated and chromatographed on silica gel eluting with 1:1 ethyl acetate/hexane to provide 2.66 g of the title compound.
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,1,3-Benzothiadiazol-5-ylmethanol
Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
2,1,3-Benzothiadiazol-5-ylmethanol

Citations

For This Compound
1
Citations
I Moll, A Fabbretti, L Brandi… - Antibiotics: Targets …, 2013 - Wiley Online Library
Evidence accumulated over the past few decades has overshadowed the central role traditionally attributed to proteins in biological function and placed instead the RNA at the core of …
Number of citations: 4 onlinelibrary.wiley.com

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